AM2201 7-hydroxyindole metabolite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

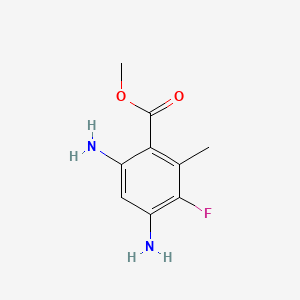

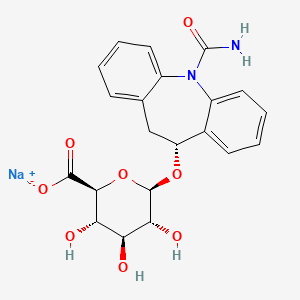

AM2201 7-hydroxyindole metabolite is an expected minor monohydroxylated urinary metabolite of AM2201 . AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, respectively . The biological actions of this compound are unknown .

Synthesis Analysis

AM2201 7-hydroxyindole metabolite is an expected metabolite of AM2201 generated during phase I metabolism by cytochrome P450 . This suggests that it would be detectable in blood and urine . A study has identified major urinary metabolites of AM2201 and found that the metabolic profile in rats was similar to those in human subjects .

Molecular Structure Analysis

The molecular formula of AM2201 7-hydroxyindole metabolite is C24H22FNO2 . The exact mass is 375.16345711 g/mol and the monoisotopic mass is also 375.16345711 g/mol .

Chemical Reactions Analysis

AM2201 7-hydroxyindole metabolite is an expected metabolite of AM2201 generated during phase I metabolism by cytochrome P450 . This suggests that it would be detectable in blood and urine .

Physical And Chemical Properties Analysis

The molecular weight of AM2201 7-hydroxyindole metabolite is 375.4 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 42.2 Ų . The compound has a complexity of 527 .

Aplicaciones Científicas De Investigación

Forensic Chemistry & Toxicology

AM2201 7-hydroxyindole metabolite is used as an analytical reference standard in forensic chemistry and toxicology . It helps in the identification and quantification of this compound in biological samples, which is crucial in forensic investigations .

Cannabinoid Research

AM2201 is a potent synthetic cannabinoid with Ki values of 1.0 and 2.6 nM for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, respectively . The 7-hydroxyindole metabolite of AM2201 is an expected minor monohydroxylated urinary metabolite of AM2201, based on the known metabolism of similar compounds . This makes it valuable in studying the pharmacokinetics and metabolic pathways of synthetic cannabinoids .

Drug Abuse Research

AM2201 and its metabolites, including the 7-hydroxyindole metabolite, are used in the study of drug abuse . As synthetic cannabinoids are often abused substances, understanding their metabolism can help in the detection and prevention of drug abuse .

Mass Spectrometry

This metabolite is used in mass spectrometry, a powerful tool for the detection and identification of compounds . It can be used to develop and validate new analytical methods for the detection of synthetic cannabinoids in various matrices .

Pharmacodynamic Effects Study

The pharmacodynamic effects of AM2201 and its metabolites are studied in male rats . This research helps in understanding the effects of synthetic cannabinoids on the body and their potential health risks .

Pharmacokinetics Study

The pharmacokinetics of AM2201 and its metabolites, including the 7-hydroxyindole metabolite, are studied in male rats . This research provides valuable information about the absorption, distribution, metabolism, and excretion of these compounds .

Safety and Hazards

The safety data sheet for AM2201 7-hydroxyindole metabolite indicates that it is harmful if swallowed or inhaled . It is also suspected of damaging fertility or the unborn child . Special instructions should be obtained before use and all safety precautions should be read and understood . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Mecanismo De Acción

Target of Action

AM2201 7-hydroxyindole metabolite is a derivative of the synthetic cannabinoid AM2201 . The primary targets of this compound are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

AM2201 7-hydroxyindole metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them . This interaction triggers a series of biochemical reactions that lead to the compound’s effects.

Biochemical Pathways

The biochemical pathways affected by AM2201 7-hydroxyindole metabolite are related to the endocannabinoid system . The endocannabinoid system is a complex cell-signaling system that plays a role in regulating a wide range of functions and processes, including sleep, mood, appetite, memory, reproduction, and pain .

Propiedades

IUPAC Name |

[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO2/c25-14-4-1-5-15-26-16-21(19-11-7-13-22(27)23(19)26)24(28)20-12-6-9-17-8-2-3-10-18(17)20/h2-3,6-13,16,27H,1,4-5,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWBAWORWZVPCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC=C4O)CCCCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017863 |

Source

|

| Record name | AM-2201 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM2201 7-hydroxyindole metabolite | |

CAS RN |

1537889-11-4 |

Source

|

| Record name | AM-2201 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)